2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride
Overview
Description
2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The addition of a bromo and methyl group to the phenyl ring enhances the compound’s chemical properties, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of primary amines with diols in the presence of a catalyst such as a Cp*Ir complex.
Bromination and Methylation: The phenyl ring is then brominated and methylated using appropriate reagents.
Coupling Reaction: The brominated and methylated phenyl ring is coupled with the pyrrolidine ring using a suitable coupling agent, such as palladium-catalyzed Suzuki-Miyaura coupling.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Methylation: Methyl iodide or dimethyl sulfate
Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate
Major Products
The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further used in medicinal chemistry and other scientific research applications.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound is used in the development of new materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, modulating their activity. The presence of the bromo and methyl groups enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring without any substituents.
Pyrrolizines: Compounds with a fused pyrrolidine and benzene ring.
Pyrrolidine-2-one: A pyrrolidine derivative with a carbonyl group at the second position.
Uniqueness
2-(3-Bromo-2-methylphenyl)pyrrolidine hydrochloride is unique due to the presence of both bromo and methyl groups on the phenyl ring, which enhances its chemical properties and biological activities. This makes it a valuable compound in various scientific research applications.
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c1-8-9(4-2-5-10(8)12)11-6-3-7-13-11;/h2,4-5,11,13H,3,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILQENRUHBUSRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2CCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461706-38-6 | |
Record name | Pyrrolidine, 2-(3-bromo-2-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461706-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-bromo-2-methylphenyl)pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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